

Spectral Properties of Acid Violet 17: A Technical Guide

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Compound of Interest

Compound Name: Acid Violet 17

Cat. No.: B1683562

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Introduction

Acid Violet 17, also known by other names such as Coomassie Violet R200 and C.I. 42640, is a synthetic triarylmethane dye.[1][2][3] Its anionic nature allows for its use in a variety of applications, including as a stain for proteins in electrophoresis and for the enhancement of bloodstains in forensic science.[3][4] A thorough understanding of its spectral properties is crucial for its effective application in these and other research and development contexts. This guide provides a detailed overview of the known spectral characteristics of **Acid Violet 17**, methodologies for their determination, and the underlying photophysical principles.

Core Physicochemical Properties

Acid Violet 17 is a complex organic molecule with the chemical formula $C_{41}H_{44}N_3NaO_6S_2$ and a molecular weight of approximately 761.93 g/mol. It is readily soluble in water, producing a purple solution, and also soluble in ethanol, yielding a violet-blue solution. The color of the dye is dependent on the solvent and the acidity of the medium.

Spectral Properties

The spectral characteristics of a dye like **Acid Violet 17** are dictated by its electronic structure and the environment in which it is measured. These properties include light absorption and emission, which are fundamental to its applications as a colorant and a fluorescent marker.

Absorption Characteristics

Acid Violet 17 exhibits distinct absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The primary absorption peak in the visible range is responsible for its characteristic violet color.

Parameter	Value	Solvent	Concentration	Reference
Maximum Absorption Wavelength (λ_{max})	545 nm	Water	0.02 g/L	
Molar Extinction Coefficient (ϵ)	$\geq 34,000$ $\text{M}^{-1}\text{cm}^{-1}$	Water	0.02 g/L	
Secondary Absorption Peak (λ_{max})	197 nm	Not Specified	Not Specified	

The intense absorption band at 545 nm arises from a π to π^* electronic transition within the conjugated system of the triarylmethane structure. The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is notably high, indicating its effectiveness as a colorimetric reagent. The absorption peak at 197 nm is likely due to a different electronic transition within the aromatic rings of the molecule.

Emission Characteristics

While primarily known as a visible dye, **Acid Violet 17** can exhibit fluorescence under certain conditions. Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation.

Stained materials treated with **Acid Violet 17** have been observed to fluoresce when excited with green light in the range of 480-545 nm, although the fluorescence is often described as faint. This suggests that the fluorescence quantum yield of **Acid Violet 17** is relatively low. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

The low quantum yield is a common characteristic of many triarylmethane dyes. This is often attributed to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. These non-radiative processes allow the excited molecule to return to the ground state without emitting a photon. The flexible structure of the triarylmethane scaffold, which allows for rotational motion of the phenyl rings, can facilitate these non-radiative decay mechanisms.

Experimental Protocols

The determination of the spectral properties of **Acid Violet 17** requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for conducting absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of **Acid Violet 17**.

1. Materials and Instrumentation:

- **Acid Violet 17** dye powder
- Deionized water (or other appropriate solvent)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solution:

- Accurately weigh a precise amount of **Acid Violet 17** powder (e.g., 10 mg).
- Dissolve the powder in a known volume of deionized water (e.g., 100 mL) in a volumetric flask to create a stock solution.
- Calculate the molar concentration of the stock solution.

3. Preparation of Working Solutions:

- Perform a series of dilutions of the stock solution to prepare working solutions of varying concentrations. This is essential for verifying Beer-Lambert Law and accurately determining the molar extinction coefficient.

4. Spectrophotometer Setup and Measurement:

- Turn on the spectrophotometer and allow the lamp to warm up.
- Set the desired wavelength range for the scan (e.g., 200-800 nm).
- Fill a quartz cuvette with the solvent (deionized water) to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Rinse a second cuvette with one of the working solutions and then fill it with the same solution.
- Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.
- Repeat the measurement for all working solutions.

5. Data Analysis:

- Identify the wavelength of maximum absorbance (λ_{max}).
- Plot a calibration curve of absorbance at λ_{max} versus concentration.
- According to the Beer-Lambert Law ($A = \epsilon bc$), the slope of the linear portion of the calibration curve will be the molar extinction coefficient (ϵ), where 'b' is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of **Acid Violet 17**.

1. Materials and Instrumentation:

- **Acid Violet 17** working solution (prepared as in the UV-Vis protocol)
- Fluorescence spectrophotometer (fluorometer)
- Quartz cuvettes (1 cm path length, four-sided polished)

2. Fluorometer Setup and Measurement:

- Turn on the fluorometer and allow the excitation lamp to stabilize.
- Set the excitation wavelength to the λ_{max} determined from the absorption spectrum (e.g., 545 nm). Alternatively, an excitation scan can be performed to determine the optimal excitation wavelength.
- Fill a quartz cuvette with the solvent to record a blank emission spectrum. This will account for any Raman scattering or solvent fluorescence.
- Rinse and fill a cuvette with the **Acid Violet 17** working solution. To minimize inner filter effects, it is advisable to use a dilute solution with an absorbance of less than 0.1 at the excitation wavelength.
- Place the sample cuvette in the fluorometer.
- Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 560-800 nm).

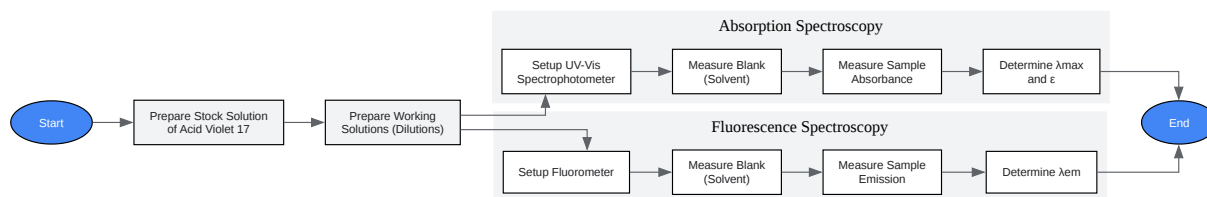
3. Data Analysis:

- Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of **Acid Violet 17**.
- Identify the wavelength of maximum emission (λ_{em}).

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the sequential workflow for determining the absorption and emission properties of **Acid Violet 17**.



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